T3 Acyl Glucuronide

Overview

Description

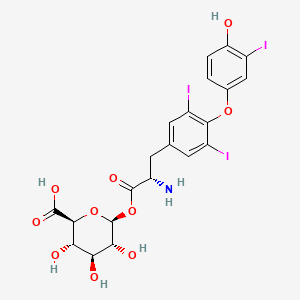

T3 Acyl Glucuronide is the acyl-linked glucuronic acid conjugate of triiodothyronine (T3), a thyroid hormone critical for metabolic regulation. This metabolite is formed via hepatic UDP-glucuronosyltransferase (UGT)-mediated conjugation, specifically catalyzed by UGT1A3 . Structurally, it consists of T3’s carboxylic acid group covalently bonded to the β-D-glucuronic acid moiety at the 1-O position. Like other acyl glucuronides, this compound is chemically reactive, undergoing pH-dependent degradation processes such as intramolecular transacylation (acyl migration between hydroxyl groups of the sugar ring), hydrolysis (cleavage to regenerate T3), and anomerization (interconversion between α- and β-anomers) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of T3 Acyl Glucuronide involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of the parent compound. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes. The reaction conditions often include the presence of UDP-glucuronic acid as a cofactor and a suitable buffer system to maintain the pH .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of recombinant UDP-glucuronosyltransferase enzymes and optimized reaction conditions to maximize yield and purity. The product is then purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: T3 Acyl Glucuronide undergoes several types of reactions, including:

Transacylation: This reaction involves the transfer of the acyl group to nucleophilic centers on proteins or other macromolecules.

Acyl Migration: The acyl group can migrate to different positions on the glucuronic acid moiety, forming various isomers.

Common Reagents and Conditions:

Hydrolysis: Typically occurs under acidic or basic conditions.

Transacylation: Requires nucleophilic reagents such as amino acids or proteins.

Acyl Migration: Occurs spontaneously under physiological conditions.

Major Products:

Hydrolysis: Parent carboxylic acid and glucuronic acid.

Transacylation: Protein or macromolecule adducts.

Acyl Migration: Various positional isomers of the glucuronide.

Scientific Research Applications

T3 Acyl Glucuronide has several applications in scientific research:

Chemistry: Used to study the reactivity and stability of acyl glucuronides and their role in drug metabolism.

Biology: Investigated for its interactions with proteins and potential to form protein adducts.

Medicine: Studied for its role in drug-induced toxicities and its potential as a biomarker for drug metabolism.

Mechanism of Action

T3 Acyl Glucuronide exerts its effects primarily through its reactivity with nucleophilic centers on proteins and other macromolecules. This reactivity can lead to the formation of protein adducts, which may trigger immune responses or other toxicological effects. The molecular targets include amino acid residues such as lysine, cysteine, and serine .

Comparison with Similar Compounds

Acyl glucuronides and structurally related metabolites, such as acyl glucosides, share degradation pathways but differ in reactivity, stability, and toxicological implications. Below, T3 Acyl Glucuronide is compared with other acyl glucuronides (e.g., ibuprofen, loxoprofen) and acyl glucosides.

Reactivity and Degradation Kinetics

Key Data Table: Degradation Half-Lives (t₁/₂) and Reaction Rates

*Estimated from dimethyl-substituted analogues ; †PAA: Phenylacetic acid.

- Structural Effects: Substituents: Dimethylation on the aglycone (e.g., α,α′-di-Me PAA) slows transacylation (t₁/₂ = 23.3 h vs. 16 h for glucosides) due to steric hindrance . Carboxylate vs. Hydroxyl: Acyl glucuronides (carboxylate-bearing) exhibit faster transacylation than glucosides (hydroxyl-bearing) for unsubstituted/mono-methylated compounds. However, this trend reverses with bulky substituents, where glucuronides degrade slower (e.g., di-Me PAA glucuronide t₁/₂ = 23.3 h vs. glucoside t₁/₂ = 16 h) . Electronic Effects: The carboxylate group in glucuronides increases electrophilicity, accelerating transacylation in fast-reacting compounds but slowing it in sterically hindered ones .

Enzymatic Formation and Isoform Specificity

- UGT Isoforms: this compound: Primarily formed by UGT1A3, with minor contributions from other isoforms . NSAIDs: Ibuprofen and loxoprofen acyl glucuronides are predominantly glucuronidated by UGT2B7 . Thyroid Hormones: T4 and T3 phenolic glucuronides are catalyzed by UGT1A8/1A10, whereas acyl glucuronidation is UGT1A3-specific .

Toxicity and Protein Adduct Formation

- Mechanism : Reactivity of acyl glucuronides correlates with protein adduct formation via transacylation or glycation. Adducts may trigger immune responses or organ toxicity (e.g., hepatotoxicity) .

- Comparative Risk: Ibufenac vs. Ibuprofen: Ibufenac acyl glucuronide forms 60% more protein adducts in vivo despite lower systemic exposure, indicating higher intrinsic reactivity .

Stability and pH Dependence

- pH Sensitivity: this compound formation is favored at pH 6.8, whereas its phenolic counterpart dominates at pH 7.4 . Tolmetin glucuronide undergoes rapid acyl migration at pH 7.4 but stabilizes at pH 3 .

Analytical Challenges

- Differentiation: LC-MS/MS with chemical derivatization distinguishes acyl glucuronides from O-/N-glucuronides. For example, this compound can be identified via anomeric carbon shifts in NMR .

- Quantification : Hydrolysis by β-glucuronidase confirms glucuronide identity, as seen in studies of T3 and steviol metabolites .

Biological Activity

T3 Acyl Glucuronide is a metabolite derived from the glucuronidation of triiodothyronine (T3), a thyroid hormone crucial for various physiological processes. Understanding the biological activity of this compound is essential for assessing its pharmacokinetics, potential toxicity, and therapeutic implications.

Overview of Glucuronidation

Glucuronidation is a phase II metabolic reaction where glucuronic acid is conjugated to a substrate, enhancing its solubility and facilitating excretion. This process is predominantly catalyzed by UDP-glucuronosyltransferases (UGTs). The glucuronidation of thyroid hormones, particularly T3 and thyroxine (T4), has been shown to involve several UGT isoforms, with varying activity across species.

Enzymatic Activity and Isoform Involvement

Research indicates that T3 undergoes both phenolic and acyl glucuronidation , with specific UGT isoforms playing critical roles.

Key Findings on UGT Isoforms:

- UGT1A3 : Major isoform for both T3 and T4 acyl glucuronides.

- UGT1A8 and UGT1A10 : Significant contributors to the formation of T3 phenolic glucuronides.

- UGT1A1 : Minor involvement in the acyl glucuronidation of T3 .

The relative activity of these isoforms can differ significantly between species. For instance, human liver microsomes show a higher capacity for forming acyl glucuronides compared to those from rats or mice .

Comparative Enzymatic Activity Table

| UGT Isoform | Phenolic Glucuronidation Activity (T3) | Acyl Glucuronidation Activity (T3) |

|---|---|---|

| UGT1A1 | Low | Minor |

| UGT1A3 | Moderate | Major |

| UGT1A8 | High | Moderate |

| UGT1A10 | High | Moderate |

| UGT2B4 | Low | Minor |

Biological Implications

The biological activity of this compound can influence several physiological processes:

- Metabolism and Excretion : The formation of acyl glucuronides enhances the elimination of T3 from the body. These metabolites are generally more stable than their parent compounds, which can affect the duration of action of T3 in systemic circulation .

- Potential Toxicity : Acyl glucuronides can undergo transacylation, potentially leading to protein adduct formation. This pathway raises concerns about their reactivity and possible toxic effects, particularly in cases where they may interact with cellular proteins .

Case Studies

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Research using liver microsomes demonstrated that while phenolic glucuronidation predominates in certain species, acyl glucuronidation was notably higher in humans, suggesting a unique metabolic profile that may influence therapeutic outcomes .

- Reactive Intermediate Studies : Investigations into the reactivity of acyl glucuronides revealed that they could form protein adducts through nucleophilic displacement. This finding underscores the importance of understanding the metabolic fate of T3 and its derivatives in drug development and safety assessments .

Q & A

Q. Basic: How is T3 acyl glucuronide formed in vivo, and what are its primary metabolic roles?

This compound is formed via glucuronidation, a Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. This process conjugates α-D-glucuronic acid to the carboxylic acid group of triiodothyronine (T3), enhancing its water solubility for biliary or renal excretion . While glucuronidation is typically a detoxification pathway, acyl glucuronides like T3’s may exhibit chemical reactivity, leading to intramolecular rearrangements (acyl migration) or covalent protein adducts, which could modulate toxicity . Researchers should validate UGT isoform specificity (e.g., UGT1A1, UGT1A3) using recombinant enzyme assays and liver microsomes to confirm formation pathways .

Q. Basic: What methodologies are recommended for detecting and quantifying this compound in biological samples?

Detection requires techniques that account for acyl glucuronide instability. Key methods include:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Enables quantification of intact this compound and its isomers. Use acidic conditions (pH 4–5) during sample preparation to minimize hydrolysis and acyl migration .

- 1H NMR Spectroscopy: Monitors positional anomers (e.g., 1-β vs. 2-β isomers) in real-time, critical for studying degradation kinetics .

- Stability Controls: Include temperature regulation (4°C storage) and pH buffering (e.g., phosphate buffer at pH 7.4) to prevent artifact formation during analysis .

Q. Advanced: How can researchers design experiments to assess the reactivity of this compound and its potential for protein adduct formation?

- In Vitro Incubation Studies: Incubate this compound with human serum albumin (HSA) or liver microsomes under physiological conditions (37°C, pH 7.4). Monitor adduct formation via immunoassays (ELISA) or radiolabeled tracers coupled with SDS-PAGE/autoradiography .

- Kinetic Profiling: Measure degradation rates (transacylation/hydrolysis) using GEPASI or similar kinetic modeling software. Correlate degradation half-life (t1/2) with adduct levels to assess toxicity risk .

- Comparative Analysis: Test reactivity against structurally similar glucuronides (e.g., diclofenac or mycophenolic acid acyl glucuronides) to identify aglycone-driven trends in adduct formation .

Q. Advanced: What computational approaches are used to predict the degradation kinetics of acyl glucuronides like T3, and how reliable are these models?

- Density Functional Theory (DFT): Calculates activation energies (ΔE) for transacylation steps by optimizing transition-state geometries. For example, Berry et al. (2009) linked ΔE to degradation rates (r<sup>2</sup> = 0.90 for ELUMO correlations) .

- Structure-Property Relationships (SPRs): Use Hammett constants, pKa, or partial atomic charges to predict reactivity. Models incorporating steric effects (e.g., Taft constants) improve accuracy for methyl-substituted aglycones .

- Limitations: SPRs may fail for highly polar metabolites or atypical UGT substrates. Experimental validation with NMR or LC-MS is essential .

Q. Advanced: How should contradictory findings between in vitro and in vivo toxicity data for acyl glucuronides be analyzed?

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Compare systemic exposure (AUC) of this compound in animal models to human-derived hepatotoxicity thresholds. Low in vivo adduct levels may reflect rapid biliary excretion, reducing toxicity despite high in vitro reactivity .

- Species-Specific Metabolism: Assess interspecies differences in UGT expression (e.g., human UGT1A1 vs. rodent isoforms) and protein-binding affinity using cross-species microsomal studies .

- Mechanistic Toxicology: Use CRISPR-edited cell lines (e.g., UGT-knockout hepatocytes) to isolate glucuronide-specific effects from parent compound toxicity .

Q. Advanced: What strategies are recommended for evaluating the hepatotoxicity risk of this compound in preclinical development?

- Reactivity Thresholds: Prioritize compounds with acyl glucuronide t1/2 > 1.5 hours in pH 7.4 buffer, as shorter half-lives correlate with lower adduct formation .

- Toxicogenomics: Screen for adduct-induced immune responses (e.g., anti-drug antibodies) in preclinical sera using Western blotting or epitope mapping .

- Bile-Cannulated Studies: Quantify biliary excretion of this compound in rodents to assess enterohepatic recirculation, a known risk factor for intestinal toxicity .

Q. Advanced: How do structural differences between acyl glucuronides and glucosides influence their reactivity and experimental design?

- Charge Effects: Acyl glucuronides have a charged carboxylate group, enabling stronger intramolecular hydrogen bonds (e.g., C4-OH to carboxylate, 1.65 Å) that stabilize transition states and slow degradation vs. neutral glucosides .

- Experimental Design: Use chiral chromatography to resolve (R)- and (S)-enantiomer glucuronides, as their transacylation rates differ significantly (e.g., (R)-MPA glucuronide degrades faster than (S)-MPA) .

- Anomer-Specific Kinetics: Prioritize 1-β anomers in stability studies, as they dominate in vivo and exhibit slower hydrolysis than 1-α isomers .

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20I3NO10/c22-9-6-8(1-2-13(9)26)33-17-10(23)3-7(4-11(17)24)5-12(25)20(32)35-21-16(29)14(27)15(28)18(34-21)19(30)31/h1-4,6,12,14-16,18,21,26-29H,5,25H2,(H,30,31)/t12-,14-,15-,16+,18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMBVWCQWFEPFK-DKBYMCRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)N)I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N)I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20I3NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858531 | |

| Record name | 1-O-[O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-L-tyrosyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

827.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910907-23-2 | |

| Record name | 1-O-[O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-L-tyrosyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.